molecular formula C19H24N4O2 B2839020 N-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide CAS No. 2034414-01-0

N-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide

Cat. No.: B2839020
CAS No.: 2034414-01-0
M. Wt: 340.427
InChI Key: IZAZYLMAYPLCSJ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide (CAS 2034414-01-0) is a complex heterocyclic compound with molecular formula C 19 H 24 N 4 O 2 and molecular weight 340.4 . This research chemical features a unique molecular architecture combining cyclopenta[3,4]pyrazolo[1,5-a]pyrazine and methoxyphenethyl pharmacophores, making it valuable for investigating targeted protein degradation therapies and probing novel biological pathways . The structural complexity offers multiple sites for molecular interaction and modification. Researchers utilize this compound in early-stage pharmacological studies, mechanism of action investigations, and as a key intermediate in developing potential therapeutic agents, particularly in the field of interleukin-1 receptor-associated kinase 4 (IRAK4) modulation . The compound is provided with comprehensive characterization data and is intended for research purposes in controlled laboratory environments. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-25-15-7-5-14(6-8-15)9-10-20-19(24)22-11-12-23-18(13-22)16-3-2-4-17(16)21-23/h5-8H,2-4,9-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAZYLMAYPLCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopenta[3,4]pyrazolo[1,5-a]pyrazine core and the subsequent attachment of the methoxyphenethyl group.

    Formation of the Cyclopenta[3,4]pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific reaction temperatures to ensure the correct formation of the core structure.

    Attachment of the Methoxyphenethyl Group: This step typically involves a substitution reaction where the methoxyphenethyl group is introduced to the core structure. Common reagents for this step include alkyl halides and bases to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, bases, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity that could be harnessed for drug development.

    Industry: Its unique structure may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Receptors: The compound may interact with specific receptors in biological systems, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Structural Variations

The pyrazolo[1,5-a]pyrimidine core distinguishes the target compound from analogs with alternative fused-ring systems:

  • Pyrazolo[3,4-d]pyrimidines (e.g., ): These exhibit a different ring fusion pattern, altering electronic distribution and steric accessibility. For instance, pyrazolo[3,4-d]pyrimidines are often synthesized via reactions with α-chloroacetamides, leading to anti-inflammatory derivatives .
  • Imidazo[1,2-a]pyridines (e.g., ): These replace the pyrazole ring with an imidazole, reducing aromaticity and modifying dipole moments. Such derivatives, like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyltetrahydroimidazopyridine-5,6-dicarboxylate, display high melting points (215–245°C) due to rigid, planar structures .

Substituent Effects

  • Sulfonamido and Urea Moieties (e.g., ): Pyrazolo[1,5-a]pyrimidines with sulfonamido groups () show antimicrobial activity, while urea/thiourea-substituted pyrazolo[3,4-d]pyrimidines () exhibit anti-inflammatory effects. The target’s carboxamide may offer intermediate hydrogen-bonding capacity between these groups .

Physicochemical Properties

Compound Class Core Structure Key Substituents Melting Point (°C) Notable Properties
Target Compound Pyrazolo[1,5-a]pyrimidine 4-Methoxyphenethyl carboxamide Not reported High lipophilicity, H-bond donor
Pyrazolo[3,4-d]pyrimidine (8a) Pyrazolo[3,4-d]pyrimidine Aryloxy/alkoxy groups 160–180 (inferred) Anti-inflammatory activity
Imidazo[1,2-a]pyridine (1l) Imidazo[1,2-a]pyridine Nitrophenyl, cyano, ester groups 243–245 High crystallinity
Dihydropyrazolo[1,5-a]pyrimidine (4n) Dihydropyrazolo[1,5-a]pyrimidine Trifluoromethyl, diazenyl Not reported Regioselective synthesis

Biological Activity

N-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.

The compound is synthesized through a multi-step process involving the cyclization of appropriate precursors. The synthesis typically employs methods such as microwave-assisted reactions or solvent-free conditions to enhance yield and purity. The chemical structure can be represented as follows:

C17H22N4O2\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_2

Research indicates that the compound exhibits various biological activities primarily through the following mechanisms:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. It induces apoptosis via mitochondrial pathways, characterized by the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), leading to caspase activation and subsequent cell death .
  • Antimicrobial Properties : Studies have demonstrated its efficacy against certain bacterial strains. The compound disrupts bacterial cell membranes and inhibits essential metabolic processes .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Biological Activity Tested Cell Lines/Organisms IC50/Effect Concentration Mechanism
AnticancerHT-29 (Colon Cancer)6.58 - 11.10 µMApoptosis via mitochondrial pathway
AntimicrobialE. coli20 µg/mLMembrane disruption
CytotoxicityHEK-293 (Human Kidney Cells)> 50 µMNon-toxic at therapeutic concentrations

Case Studies

  • Anticancer Research : In a study assessing the anticancer properties against colon cancer cell lines (HT-29), this compound was found to significantly inhibit cell growth and induce apoptosis. The study highlighted the importance of mitochondrial pathways in mediating these effects .
  • Antimicrobial Studies : Another investigation focused on the antimicrobial activity revealed that the compound effectively inhibited E. coli growth at concentrations above 20 µg/mL. The mechanism was attributed to its ability to disrupt bacterial cell membranes .

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo-pyrazine core. Key steps include:

  • Core formation : Cyclocondensation of hydrazine derivatives with ketones or aldehydes under reflux in solvents like acetonitrile or dichloromethane .
  • N-substitution : Introduction of the 4-methoxyphenethyl group via nucleophilic substitution or coupling reactions, often requiring catalysts like DIPEA (N,N-diisopropylethylamine) .
  • Optimization : Reaction temperature (40–80°C), solvent polarity, and catalyst selection significantly impact yield. For example, dichloromethane (DCM) with DIPEA at 40°C improved yields to 72% in analogous pyrazolo[3,4-d]pyrimidine syntheses .

Q. Which analytical techniques are critical for structural validation?

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and ring saturation. For example, pyrazolo-pyrimidine derivatives show characteristic peaks for methoxy groups at ~3.8 ppm (1H NMR) and carbonyl carbons at ~168 ppm (13C NMR) .
  • HPLC-MS : Ensures purity (>95%) and validates molecular weight .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects in biological interactions .

Q. What preliminary biological assays are recommended for initial screening?

  • Enzyme inhibition assays : Test against kinases or phosphodiesterases using fluorescence-based methods .
  • Cytotoxicity screening : Use liver (HEPG2) or breast cancer (MCF7) cell lines with MTT assays. Pyrazolo derivatives often show IC50 values in the µM range .

Advanced Research Questions

Q. How can researchers address contradictory biological activity data across studies?

Contradictions may arise from assay conditions or compound purity. Solutions include:

  • Standardized protocols : Replicate assays with identical cell lines, serum concentrations, and incubation times.
  • Orthogonal validation : Combine enzymatic assays (e.g., ADP-Glo™ kinase assays) with cellular proliferation tests .
  • Purity reassessment : Use HPLC-MS to rule out impurities. For example, a pyrazolo[1,5-a]pyrimidine derivative showed IC50 variability (±0.5 µM) due to trace solvents .

Q. What computational methods are effective for predicting binding modes and optimizing derivatives?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Pyrazolo-pyrazine derivatives often occupy hydrophobic pockets via π-π stacking .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity. Methoxy groups enhance solubility but may reduce binding affinity .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize stable derivatives .

Q. How can reaction scalability be improved without compromising yield?

  • Flow chemistry : Continuous flow reactors reduce side reactions in multi-step syntheses, achieving >80% yield for pyrazolo-pyrimidines .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yield (70–75%) .
  • Solvent recycling : Ethyl acetate/hexane mixtures can be reused 3–5 times with minimal yield drop (<5%) .

Notes

  • Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed methodologies.
  • Structural analogs (e.g., pyrazolo-pyrimidines) provide actionable insights due to shared synthetic and biological pathways.
  • Advanced questions emphasize reproducibility, computational integration, and scalability—key for translational research.

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